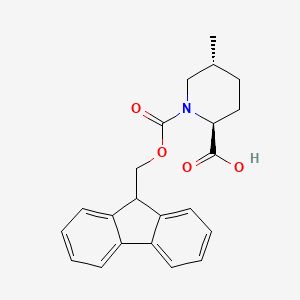

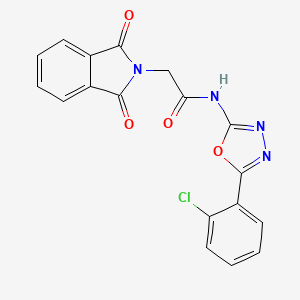

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

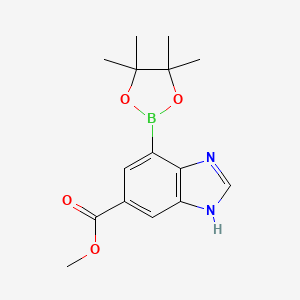

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid, also known as Fmoc-L-5-Me-piperidine-2-carboxylic acid, is an important building block in the field of organic chemistry. This compound is widely used in the synthesis of peptides and peptidomimetics due to its unique chemical properties.

Aplicaciones Científicas De Investigación

Aurora Kinase Inhibition

The derivative of (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid, among others, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibitory properties against Aurora A kinase indicate its potential application in oncology, especially for malignancies where Aurora A overexpression is a concern (ロバート ヘンリー,ジェームズ, 2006).

Protection of Hydroxy-groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key feature in this compound, is widely used to protect hydroxy-groups in organic synthesis. This protection strategy is particularly advantageous due to the Fmoc group's stability under various conditions and its easy removal by base treatment, making it invaluable in the synthesis of complex organic molecules, including peptides and nucleotides (C. Gioeli, J. Chattopadhyaya, 1982).

Asymmetric Synthesis

The compound's structure lends itself to the asymmetric synthesis of amino acids and other stereochemically complex molecules. For example, methodologies developed around derivatives of this compound have facilitated the creation of optically pure compounds, crucial for the pharmaceutical industry and the synthesis of natural products (C. Xue et al., 2002).

Solid-Phase Peptide Synthesis

In the realm of peptide synthesis, the N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) protection, derived from this compound, has revolutionized solid-phase peptide synthesis (SPPS). The mild base cleavage conditions of the Fmoc group, compared to the harsh acid conditions needed for other protective groups, have improved the efficiency and fidelity of peptide synthesis, making the process more accessible for the production of therapeutic peptides and proteins (C. D. Chang, J. Meienhofer, 2009).

Propiedades

IUPAC Name |

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBUVYMHHDCLQD-VLIAUNLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

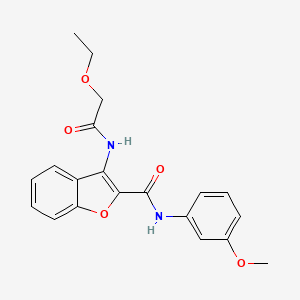

![(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2912784.png)

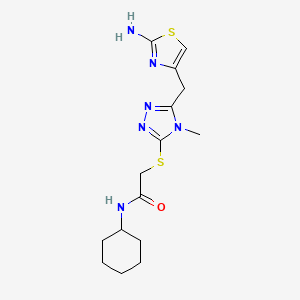

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2912793.png)

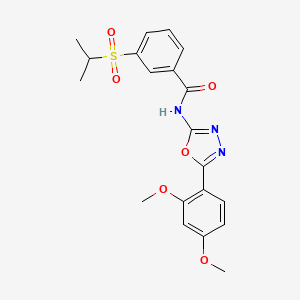

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)

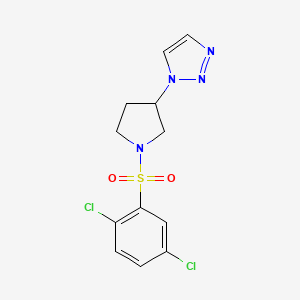

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2912798.png)